molecular formula C20H14ClF3N2O3 B5094802 N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide

Cat. No.: B5094802
M. Wt: 422.8 g/mol
InChI Key: OIYPGACRDSLWOE-UHFFFAOYSA-N
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Description

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide is a complex organic compound characterized by the presence of a furan ring, a carboxamide group, and a phenyl group substituted with chlorine and trifluoromethyl groups

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan-based carboxamides and phenyl-substituted amides. Examples include:

  • 2-chloro-5-(trifluoromethyl)phenyl furfural
  • N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Uniqueness

N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)furan-2-carboxamide is unique due to the specific combination of functional groups and the presence of both chlorine and trifluoromethyl substituents on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

N-[1-[2-chloro-5-(trifluoromethyl)anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O3/c21-14-9-8-13(20(22,23)24)11-15(14)25-18(17(27)12-5-2-1-3-6-12)26-19(28)16-7-4-10-29-16/h1-11,18,25H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYPGACRDSLWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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